Product packaging for 5-Fluoroadamantan-2-amine hydrochloride(Cat. No.:CAS No. 1803581-60-3)

5-Fluoroadamantan-2-amine hydrochloride

Cat. No.: B2918659
CAS No.: 1803581-60-3
M. Wt: 205.7
InChI Key: VJTZWINKWCUVCC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Adamantane (B196018) Derivatives in Drug Discovery

The journey of adamantane in medicine began with the serendipitous discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. nih.gov Initially approved for the prophylaxis and treatment of influenza A, amantadine's later application in managing Parkinson's disease unveiled the diverse therapeutic potential of this chemical family. nih.gov This pioneering discovery paved the way for the development of other successful adamantane-based drugs, including memantine (B1676192), an NMDA receptor antagonist for the treatment of Alzheimer's disease, and rimantadine (B1662185), another antiviral agent. mdpi.com These early successes solidified the importance of the adamantane moiety as a pharmacophore, a key structural component responsible for a drug's biological activity, and spurred further investigation into its derivatives. nih.gov

The significance of adamantane in drug discovery extends beyond its direct therapeutic effects. The incorporation of the adamantane cage into existing drug molecules has been a successful strategy to enhance their pharmacokinetic and pharmacodynamic properties. mdpi.com This has led to a wide array of adamantane-containing compounds with diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. mdpi.com

Conformational Rigidity and Lipophilicity of the Adamantane Core in Biological Systems

Two key physicochemical properties of the adamantane core underpin its utility in drug design: its exceptional conformational rigidity and its high lipophilicity.

The rigid, strain-free cage structure of adamantane provides a fixed and predictable orientation for appended functional groups. This "rigid scaffold" approach allows for precise positioning of pharmacophoric elements to optimize interactions with biological targets, such as enzymes and receptors. strath.ac.uk Unlike flexible aliphatic chains, the adamantane nucleus restricts conformational freedom, which can lead to increased binding affinity and selectivity, as the entropic penalty upon binding is reduced.

Key Physicochemical Properties of the Adamantane Scaffold
PropertyDescriptionImplication in Drug Design
Conformational RigidityThe cage-like structure is inflexible and maintains a fixed three-dimensional shape.Precise orientation of functional groups, enhanced binding affinity and selectivity.
LipophilicityHigh affinity for nonpolar environments (fats, lipids).Improved membrane permeability, enhanced blood-brain barrier penetration, and modulated ADME properties.
Steric BulkThe large, three-dimensional structure occupies significant space.Can provide a steric shield to protect labile functional groups from metabolic degradation, increasing drug stability.

Strategic Incorporation of Fluorine in Pharmaceutical Agents

The introduction of fluorine into drug candidates is a widely employed and highly effective strategy in modern medicinal chemistry. The unique properties of the fluorine atom, the most electronegative element, can dramatically alter a molecule's biological and physicochemical characteristics.

Replacing a hydrogen atom with a fluorine atom, a bioisosteric replacement, can lead to several beneficial effects. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing their ionization state and, consequently, their interaction with biological targets. researchgate.net

Fluorine substitution can also enhance a drug's binding affinity to its target protein through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. Moreover, the introduction of fluorine can modulate a molecule's lipophilicity, which, as with the adamantane core, is a critical parameter for its pharmacokinetic profile. nih.gov

Impact of Fluorine Incorporation in Drug Design
EffectMechanismTherapeutic Advantage
Increased Metabolic StabilityThe strong C-F bond is resistant to enzymatic cleavage.Longer drug half-life and improved bioavailability.
Enhanced Binding AffinityFluorine can participate in favorable interactions with the target protein.Increased potency and selectivity.
Modulation of Physicochemical PropertiesFluorine's high electronegativity alters pKa and lipophilicity.Improved ADME properties and optimized drug-target interactions.

Current Research Landscape and Significance of 5-Fluoroadamantan-2-amine (B8689017) Hydrochloride

However, based on the foundational principles discussed, we can infer its potential significance and the likely direction of future research. The combination of the adamantane-2-amine core with a fluorine atom at the 5-position (a bridgehead position) presents an intriguing molecular architecture.

The adamantane-2-amine scaffold itself is a less common isomer compared to the more extensively studied 1-aminoadamantane (amantadine). This structural difference in the position of the amino group can lead to a distinct pharmacological profile. Research on other 2-aminoadamantane (B82074) derivatives has explored their potential as antimicrobial and antiviral agents.

The introduction of a fluorine atom at a bridgehead position of the adamantane cage is of particular interest. This substitution is expected to:

Influence the basicity of the amino group: The electron-withdrawing effect of the fluorine atom, even at a distance, could subtly modulate the pKa of the amine, potentially affecting its interactions with biological targets.

Provide a site for metabolic stability: While the adamantane core is generally resistant to metabolism, the C-F bond would further enhance this stability.

The hydrochloride salt form of the compound suggests its intended use as a pharmaceutical agent, as salt formation is a common strategy to improve the solubility and stability of amine-containing drugs.

Given the established therapeutic applications of adamantane derivatives in neurological disorders and infectious diseases, it is plausible that research into 5-Fluoroadamantan-2-amine hydrochloride would explore its potential in these areas. The unique combination of the 2-aminoadamantane scaffold and a bridgehead fluorine atom could offer a novel structure-activity relationship, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties compared to existing adamantane-based drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClFN B2918659 5-Fluoroadamantan-2-amine hydrochloride CAS No. 1803581-60-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoroadamantan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTZWINKWCUVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Fluoroadamantan 2 Amine Hydrochloride

Direct Synthesis of 5-Fluoroadamantan-2-amine (B8689017) Hydrochloride

The direct synthesis of 5-Fluoroadamantan-2-amine hydrochloride is a complex process that necessitates precise control over regioselectivity for both amination and fluorination on the rigid adamantane (B196018) core. The pathway typically involves the sequential introduction of the required functional groups onto the adamantane skeleton.

Multi-step Reaction Sequences for Adamantane Amines

The synthesis of adamantane amines often begins with a pre-functionalized adamantane core. Numerous methods have been reported for the synthesis of 1-aminoadamantane (Amantadine) and its derivatives, many of which can be adapted for substitution at the 2-position. google.com A common strategy involves the degradation of more complex functional groups. For instance, adamantane-1-carboxylic acid can be converted to 1-aminoadamantane via reactions like the Curtius or Schmidt rearrangement. google.com

For 2-substituted adamantanes, a key starting material is adamantan-2-one. From this ketone, multi-step sequences can be employed to introduce an amine group. One such sequence involves a Lewis acid-promoted Demjanov reaction with ethyl diazoacetate, followed by cleavage and a Curtius rearrangement of the resulting carboxylic acid to yield 1,2-diamino adamantane. nih.gov A more direct route to a 2-amino group is the Ritter reaction, which is discussed in more detail in section 2.2.3.

Introduction of Fluorine via Specific Halogenation Reactions

Introducing a fluorine atom onto the adamantane skeleton can be achieved through various methods. The first fluorinations of adamantane were conducted on pre-functionalized derivatives like 1-hydroxyadamantane or 1-aminoadamantane. wikipedia.org These reactions often proceed through the formation of an adamantane cation, which then reacts with a fluoride (B91410) nucleophile. wikipedia.org

For the synthesis of 5-Fluoroadamantan-2-amine, the fluorination step must be carefully integrated with the amination sequence. A plausible synthetic route could start from 5-hydroxyadamantan-2-one. The hydroxyl group can be converted to a fluorine atom using a deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST). The resulting 5-fluoroadamantan-2-one can then undergo reductive amination or be converted to an oxime followed by reduction to yield the target 5-Fluoroadamantan-2-amine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Synthesis of Related Fluorinated Adamantane Derivatives

Broader synthetic strategies for producing fluorinated adamantanes provide a toolbox for creating a variety of derivatives, including the target compound. These methods often offer alternative routes with different selectivities and functional group tolerances.

Electrochemical Fluorination Approaches for Adamantanes

Electrochemical fluorination (ECF) is a powerful method for preparing fluorocarbon-based compounds. wikipedia.org The Simons process, which involves the electrolysis of an organic compound in hydrogen fluoride, is a well-established ECF method. wikipedia.org More recently, selective fluorination of adamantanes has been achieved using Et3N-5HF as both the electrolyte and the fluorine source. acs.orgnih.govacs.org This technique allows for the selective introduction of one to three fluorine atoms into the adamantane cage by controlling the oxidation potential. acs.org The fluorination occurs selectively at the tertiary (bridgehead) carbon atoms. acs.orgnih.gov This method has been successfully applied to adamantanes bearing functional groups like esters and cyano groups, demonstrating its utility in synthesizing complex fluorinated molecules. acs.orgacs.org

Interactive Table: Electrochemical Fluorination of Adamantane Derivatives

SubstrateOxidation Potential (V vs. Ag/Ag+)Product(s)Yield (%)Reference
Adamantane2.21-Fluoroadamantane75 acs.org
Adamantane2.41,3-Difluoroadamantane65 acs.org
Adamantane2.61,3,5-Trifluoroadamantane51 acs.org
1-Adamantanecarbonitrile2.43-Fluoro-1-adamantanecarbonitrile60 acs.org
Methyl 1-adamantanecarboxylate2.4Methyl 3-fluoro-1-adamantanecarboxylate68 acs.org

Photofluorination Techniques for Organic Fluorine Compounds

Photofluorination represents another strategy for direct C-H fluorination. acs.org These methods often proceed under mild conditions via radical mechanisms. nih.gov The use of small-molecule photosensitizers allows reactions to be driven by visible light, which is more scalable and less destructive to complex organic molecules than high-energy UV light. nih.govnih.gov While transition metal catalysis is one approach for C-H bond activation, transition-metal-free photochemical fluorination provides complementary selectivity. nih.gov Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used in photochemical reactions to directly functionalize adamantane C-H bonds, as demonstrated in the synthesis of a fluorinated memantine (B1676192) derivative. rsc.org This approach is a key development for creating C-F bonds under user-friendly and cost-effective conditions. beilstein-journals.org

Ritter Reaction and Amination of Fluoroadamantanes

The Ritter reaction is a classic and versatile method for synthesizing N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the adamantane system due to the stability of adamantyl cations. researchgate.net The resulting amide can then be hydrolyzed to produce the corresponding amine. wikipedia.org

This methodology provides a powerful route for the amination of pre-fluorinated adamantane alcohols. For example, a 5-fluoro-2-hydroxyadamantane could be subjected to Ritter reaction conditions (e.g., acetonitrile (B52724) and sulfuric acid) to form N-(5-fluoroadamantan-2-yl)acetamide. nih.gov Subsequent hydrolysis of the acetamide (B32628) would yield 5-Fluoroadamantan-2-amine. This strategy has been successfully employed in the synthesis of various adamantane and heteroadamantane amines, demonstrating its reliability. nih.gov

Interactive Table: Examples of the Ritter Reaction in Adamantane Synthesis

SubstrateNitrileConditionsProductYield (%)Reference
5-Bromo-2-oxaadamantaneChloroacetonitrileH2SO4, Acetic Acid, 50°CN-(2-Oxaadamantan-5-yl)-2-chloroacetamideHigh Yield nih.gov
2-Oxaadamantan-5-olChloroacetonitrileH2SO4, Acetic Acid, rtN-(2-Oxaadamantan-5-yl)-2-chloroacetamide27 nih.gov
Tertiary AlcoholsVarious NitrilesStrong Acid (e.g., H2SO4)N-tert-alkyl amidesVaries wikipedia.org

Synthesis of Other Fluorinated Aminoadamantanes (e.g., 3-fluoro-1-aminoadamantane)

The synthesis of fluorinated aminoadamantanes, beyond 5-fluoroadamantan-2-amine, involves strategic introduction of fluorine atoms and amino groups onto the adamantane scaffold. The rigid cage-like structure of adamantane dictates the regioselectivity of these transformations. Bridgehead positions (1, 3, 5, and 7) are often favored due to their tertiary nature, which stabilizes reactive intermediates.

A common strategy involves the fluorination of a precursor molecule, such as a hydroxyadamantane derivative, followed by the conversion of another functional group into an amine. For instance, the synthesis of 1-amino-3-trifluoromethyladamantane has been achieved through the fluorination of the corresponding carboxylic acid using sulfur tetrafluoride. researchgate.net Another approach is the preparation of 3-fluoro-1-isocyanatoadamantane, a precursor to various ureas and potentially the free amine, from 3-hydroxyadamantane-1-carboxylic acid. researchgate.net This method utilizes Ishikawa's reagent for fluorination, followed by a reaction with diphenylphosphoryl azide (B81097) to form the isocyanate. researchgate.net

Sequential fluorination and functionalization allow for the synthesis of multi-fluorinated derivatives. A practical route to bridgehead fluorinated adamantylamines involves potassium permanganate-mediated hydroxylation at the bridgehead positions, followed by fluorination using diethylaminosulfur trifluoride (DAST). This sequence can be repeated to introduce multiple fluorine atoms before introducing the amino group.

Below is a table summarizing synthetic methodologies for other fluorinated aminoadamantanes.

Target CompoundPrecursorKey ReagentsReaction TypeRef.
1-Amino-3-trifluoromethyladamantane1-Aminoadamantane-3-carboxylic acidSulfur Tetrafluoride (SF₄)Carboxylic acid fluorination researchgate.net
3-Fluoro-1-isocyanatoadamantane3-Hydroxyadamantane-1-carboxylic acidIshikawa's Reagent, Diphenylphosphoryl azideDeoxyfluorination, Curtius rearrangement researchgate.net
Bridgehead FluoroadamantylaminesBridgehead HydroxyadamantanesPotassium Permanganate (KMnO₄), Diethylaminosulfur trifluoride (DAST)Hydroxylation, Deoxyfluorination

Chemical Derivatization and Functionalization of the Amino Group

The primary amino group in this compound is a versatile functional handle for a wide range of chemical transformations. Its nucleophilicity allows for the formation of various derivatives, enabling the modulation of the compound's physicochemical properties or its attachment to other molecular entities.

Amidation and Carbamate Formation

Amidation: The primary amine of 5-fluoroadamantan-2-amine readily undergoes acylation to form stable amide bonds. This is a fundamental transformation in medicinal chemistry for creating diverse libraries of compounds. The reaction is typically achieved by treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. masterorganicchemistry.com Alternatively, direct coupling of a carboxylic acid with the amine can be mediated by peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Carbamate Formation: Carbamates, which are esters of carbamic acid, can be synthesized from the amino group through several routes. A common method involves the reaction of the amine with a chloroformate (e.g., ethyl chloroformate or benzyl (B1604629) chloroformate) in the presence of a base. wikipedia.org Another approach is the reaction with an isocyanate. wikipedia.org Furthermore, the capture of carbon dioxide by the amine can form a carbamic acid intermediate, which can then be trapped with an alkylating agent or undergo further reactions. rsc.orgorganic-chemistry.org This reaction can be facilitated by superbases. rsc.org

The table below outlines general methods for these derivatizations.

DerivativeReagent TypeExample Reagent(s)Key ConditionsRef.
AmideAcyl HalideAcetyl chloride, Benzoyl chlorideAprotic solvent, Base (e.g., Triethylamine) masterorganicchemistry.comfishersci.co.uk
AmideCoupling ReagentDCC, EDC, HATUCarboxylic acid, Aprotic solvent
CarbamateChloroformateEthyl chloroformate, Boc-anhydrideBase (e.g., NaOH, Triethylamine) wikipedia.org
CarbamateIsocyanatePhenyl isocyanateAprotic solvent wikipedia.org
CarbamateCarbon DioxideCO₂, Alkyl HalideBase (e.g., DBU, Cs₂CO₃) rsc.orgorganic-chemistry.org

Modifications for Enhanced Biological Probing

To investigate the biological interactions and distribution of adamantane derivatives, the amino group serves as an excellent point of attachment for various reporter tags. These modifications are crucial for biochemical assays, imaging studies, and target identification.

Fluorophore Attachment: Fluorescent labeling is a powerful technique for visualizing molecules in biological systems. nih.gov The primary amine can be covalently linked to a fluorescent dye, typically one activated as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate. bocascientific.comjenabioscience.com These reactive groups readily form stable amide or thiourea (B124793) bonds, respectively, with the amine under mild conditions. nih.govresearchgate.net A wide array of fluorescent probes with different excitation and emission spectra are commercially available for this purpose. hellobio.com

Biotinylation: Biotin (B1667282) can be attached to the amine to facilitate affinity-based purification and detection. The extremely strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin is widely exploited in molecular biology. thermofisher.com Similar to fluorescent labeling, biotinylation is most commonly achieved using an NHS ester of a biotin derivative, which may incorporate a spacer arm to minimize steric hindrance. wikipedia.orggbiosciences.com This allows for the capture of the biotinylated adamantane derivative and its binding partners on streptavidin-coated surfaces. researchgate.net

Radiolabeling: Introducing a radioactive isotope allows for highly sensitive detection and quantification in biological samples. For molecules with an amino group, indirect labeling methods are often employed. researchgate.netazolifesciences.com This involves synthesizing a prosthetic group that contains the radionuclide (e.g., ¹⁸F, ¹¹C, or ¹²⁵I) and also has a reactive moiety, such as an NHS ester, that can be conjugated to the amine. nih.govresearchgate.net This two-step approach is versatile and avoids exposing the parent molecule to harsh radiolabeling conditions. numberanalytics.com

The following table summarizes common strategies for biological probing modifications.

ModificationPurposeCommon Reagent ClassExample Reactive GroupRef.
Fluorescent LabelingBioimaging, Fluorescence assaysAmine-reactive fluorophoresN-hydroxysuccinimidyl (NHS) ester, Isothiocyanate nih.govbocascientific.com
BiotinylationAffinity purification, DetectionActivated biotin derivativesN-hydroxysuccinimidyl (NHS) ester thermofisher.comwikipedia.org
RadiolabelingPET/SPECT imaging, BiodistributionRadiolabeled prosthetic groupsN-hydroxysuccinimidyl (NHS) ester researchgate.netnih.gov

Structure Activity Relationships Sar and Structural Elucidation

Impact of Adamantane (B196018) Framework on Molecular Recognition

The adamantane moiety is not merely a passive carrier of functional groups; its distinct size, shape, and rigidity are fundamental to its role in molecular recognition. These characteristics directly influence the spatial arrangement of substituents and create specific steric environments that govern ligand-target interactions.

The tricyclic cage structure of adamantane enforces a fixed and well-defined tetrahedral geometry on its substituents. tandfonline.com This rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a receptor, a stark contrast to more flexible aliphatic or aromatic systems. For 5-Fluoroadamantan-2-amine (B8689017) hydrochloride, the adamantane framework locks the 5-fluoro and 2-amino groups into specific spatial orientations.

The carbon skeleton of adamantane is composed of four fused cyclohexane rings in the chair conformation, resulting in a diamondoid structure. mdpi.com This leads to two types of carbon positions: four tertiary bridgehead carbons (methine groups) and six secondary carbons (methylene groups). In 5-Fluoroadamantan-2-amine hydrochloride, the fluorine atom is at a tertiary bridgehead position (C5), while the amino group is at a secondary position (C2). This specific arrangement dictates the vectoral presentation of these functional groups to a biological target.

The precise geometry imposed by the adamantane scaffold allows for a more predictable interaction with receptor binding pockets. The distance and relative angle between the fluorine atom and the amino group are constrained, which can be crucial for optimizing interactions with specific residues within a binding site. This controlled spatial arrangement is a key factor in exploring and exploiting the topology of a target's active site. researchgate.netresearchgate.net

The bulky nature of the adamantane cage introduces significant steric hindrance, which can be both a challenge and an opportunity in drug design. This steric bulk can influence ligand-target interactions in several ways:

Selectivity: The sheer size of the adamantyl group can prevent a molecule from binding to off-target receptors that have smaller or more constrained binding pockets, thereby enhancing selectivity. researchgate.net

Binding Orientation: The steric profile of the adamantane moiety can dictate the orientation in which the ligand docks into the active site, favoring poses that minimize steric clashes. This can lead to more specific and potentially stronger interactions of the key functional groups.

Protection of Functional Groups: The rigid cage can shield adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and prolonging the biological half-life of the drug. acs.org

However, excessive steric bulk can also be detrimental to activity if it prevents the ligand from accessing the binding site altogether. The balance between achieving a favorable binding orientation and avoiding prohibitive steric clashes is a critical aspect of the structure-activity relationship for adamantane derivatives. Studies on various adamantane-containing compounds have shown that in some cases, reducing the steric bulk of the adamantane cage can affect biological activity, and in others, the bulky adamantyl group is detrimental to activity.

The following interactive table summarizes key structural features of the adamantane framework and their implications for molecular recognition.

FeatureDescriptionImplication for Molecular Recognition
Rigidity The fused ring system of adamantane creates a conformationally restricted structure.Reduces the entropic penalty upon binding, leading to potentially higher affinity. Allows for precise and predictable positioning of substituents.
Lipophilicity As a hydrocarbon cage, adamantane is highly lipophilic.Can enhance membrane permeability and facilitate entry into the central nervous system. May lead to non-specific binding if not properly balanced.
Three-Dimensional Shape The diamondoid structure provides a unique and bulky spherical shape.Can occupy specific hydrophobic pockets in a receptor that are not accessible to flatter aromatic systems. Introduces significant steric hindrance.
Substitution Patterns Functional groups can be placed at either the bridgehead (tertiary) or secondary carbon positions.The specific substitution pattern (e.g., 1-, 2-, or 1,3-disubstitution) dictates the spatial relationship between functional groups.

Stereochemical Influences on Biological Activity

There is no specific information available in the public domain that details the influence of stereochemistry on the biological activity of this compound. The adamantane cage is chiral when substituted at the C-2 and C-5 positions, as is the case with this molecule. This would result in the existence of enantiomers. However, no studies were found that have separated these enantiomers and evaluated their differential biological activities. In the broader context of adamantane derivatives, the stereochemical arrangement of substituents can significantly impact their interaction with biological targets. For many biologically active compounds, one enantiomer is often more potent or has a different pharmacological profile than the other. Without empirical data for this compound, any discussion on the specific influence of its stereoisomers on biological activity would be purely speculative.

Computational Structural Analysis and Prediction

A search of available scientific literature did not yield any studies that have employed molecular dynamics (MD) simulations to investigate the conformational behavior, solvation properties, or interactions of this compound with biological macromolecules. MD simulations are a powerful tool for understanding the dynamic nature of molecules and their complexes. For a molecule like this compound, MD simulations could, in theory, provide insights into how the fluorine and amine substituents affect the rigidity of the adamantane cage and how the molecule interacts with its surrounding environment, such as water molecules or a protein binding pocket. However, no such research has been published.

Similarly, there is a lack of published research utilizing quantum chemical calculations to elucidate the electronic structure, reactivity, or spectroscopic properties of this compound. Quantum chemical methods could be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and the relative stabilities of different conformations or stereoisomers. These calculations would be valuable in understanding the fundamental chemical properties of the molecule, which in turn could inform its potential biological activity and reactivity. The introduction of a highly electronegative fluorine atom is expected to have a significant impact on the electronic properties of the adamantane scaffold, but without specific computational studies, these effects cannot be quantitatively described for this particular compound.

Advanced Research Methodologies for 5 Fluoroadamantan 2 Amine Hydrochloride Studies

Computational Chemistry and Molecular Modeling

Computational methods provide powerful, atom-level insights into the behavior of 5-Fluoroadamantan-2-amine (B8689017) hydrochloride, guiding rational drug design and mechanistic exploration before undertaking laboratory synthesis and testing.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For 5-Fluoroadamantan-2-amine hydrochloride, this method is crucial for identifying potential biological targets and understanding the structural basis of its activity. The process involves docking the 3D structure of the compound into the binding site of a target protein, such as an ion channel or an enzyme, to calculate a binding affinity score.

Research on related adamantane (B196018) derivatives has successfully used docking to predict interactions with targets like the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme and various ion channels. nih.govmdpi.comfrontiersin.org In a typical study, the adamantane cage often forms hydrophobic interactions within a nonpolar pocket of the receptor, while the amine group acts as a hydrogen bond donor. The introduction of a fluorine atom at the 5-position can introduce new interactions, such as halogen bonds or altered electrostatic potential, potentially enhancing binding affinity or selectivity. Docking simulations can predict these specific interactions, including key amino acid residues involved. nih.gov

Table 1: Example Molecular Docking Results for an Adamantane Derivative This table is illustrative, showing typical data generated from a molecular docking study.

Parameter Value Interacting Residues
Binding Affinity (kcal/mol) -8.5 TYR183, SER170
Hydrogen Bonds 1 SER170

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound would typically consist of features such as a hydrophobic core (the adamantane cage), a hydrogen bond donor (the protonated amine), and potentially a halogen bond donor or weakly polar feature (the fluorine atom).

This model serves as a 3D query for virtual screening of large chemical databases to identify other structurally diverse compounds that fit the model and are therefore likely to have similar biological activity. nih.govdovepress.com This approach was effectively used to search for new M2 channel inhibitors based on the amantadine (B194251) scaffold. nih.gov By defining the spatial constraints of these key features, researchers can filter vast libraries to prioritize a smaller, more manageable number of candidates for experimental testing, accelerating the discovery of novel leads. nih.gov

Table 2: Key Pharmacophoric Features of this compound

Feature Description Spatial Coordinates (Illustrative)
Hydrophobic (HY) Represents the bulky, nonpolar adamantane cage. Center at (0.0, 0.0, 0.0) with radius 2.5 Å
Hydrogen Bond Donor (HBD) Represents the protonated amine group. Located at (2.5, 1.0, 0.5)

While molecular docking provides a rapid assessment of binding, Free Energy Perturbation (FEP) calculations offer a more rigorous and accurate prediction of ligand binding affinities. acs.org FEP is a computational method based on statistical mechanics that calculates the difference in free energy between two states—for instance, a reference ligand (e.g., amantadine) and a modified ligand (this compound) binding to the same protein. nih.govacs.org

The method involves creating a non-physical, "alchemical" transformation pathway between the two ligands in a series of small steps (windows). uiuc.edu By simulating each step, the free energy change for the entire transformation can be calculated with high precision. FEP studies on aminoadamantane derivatives targeting the influenza A/M2TM pore have demonstrated a high correlation with experimental data, validating the predictive power of this methodology. nih.govacs.org This technique is invaluable for lead optimization, allowing researchers to predict how specific chemical modifications, such as the addition of a fluorine atom, will impact the binding affinity of a compound. acs.org

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for confirming the chemical structure, purity, and conformational properties of this compound.

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments in solution provides unambiguous confirmation of its structure.

¹H NMR spectra would show distinct signals for the protons on the adamantane cage, with their chemical shifts and coupling patterns influenced by the positions of the amine and fluorine substituents.

¹³C NMR spectra would reveal the number of unique carbon environments, consistent with the molecule's symmetry. wikipedia.org The carbon atoms directly bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

¹⁹F NMR provides a direct and sensitive probe for the fluorine-containing environment.

In addition to solution studies, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. Adamantane itself is frequently used as a chemical shift standard in solid-state ¹³C NMR. wikipedia.orgnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Adamantane and Derivatives Values are illustrative and based on general principles and data for related compounds.

Compound Carbon Position Predicted Chemical Shift (ppm)
Adamantane CH 37.8
Adamantane CH₂ 28.5
5-Fluoroadamantan-2-amine C-2 (bonded to N) ~50-55

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. researchgate.net For this compound, these techniques can confirm the presence of key structural motifs. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to N-H stretching vibrations of the ammonium (B1175870) group (typically in the 3000-3300 cm⁻¹ region), C-H stretching of the adamantane cage (around 2850-2950 cm⁻¹), and a C-F stretching vibration (typically in the 1000-1400 cm⁻¹ region). aip.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the nonpolar adamantane cage, providing a complementary fingerprint of the molecule. aip.orgrsc.org The high symmetry of the adamantane structure results in strong, characteristic Raman signals. researchgate.netrsc.org

Analysis of these spectra helps confirm the successful synthesis of the target compound and can also be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Table 4: Characteristic Vibrational Frequencies

Vibrational Mode Technique Typical Wavenumber (cm⁻¹)
N-H Stretch (of -NH₃⁺) IR 3000 - 3300
C-H Stretch (Adamantane) IR, Raman 2850 - 2950
C-F Stretch IR 1000 - 1400

X-ray Crystallography for Ligand-Protein Complex Structures

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule, including how a ligand like an adamantane derivative binds to its protein target. This method provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern ligand recognition and affinity.

While a crystal structure of this compound in complex with a protein target is not publicly available, studies on other fluorinated molecules and adamantane derivatives provide a framework for how such an analysis would be approached. For instance, the crystal structures of proteins with highly fluorinated cores have been solved to understand the impact of fluorination on protein stability. These studies reveal that fluorinated residues can be accommodated within protein structures with minimal perturbation, primarily by increasing the buried hydrophobic surface area. nih.gov

A hypothetical X-ray crystallography study of this compound bound to a target protein, for example, a viral ion channel or a cellular enzyme, would involve co-crystallizing the compound with the purified protein and then diffracting X-rays through the resulting crystals. The diffraction pattern would be used to calculate the electron density map and build an atomic model of the complex. This model would reveal the precise orientation of the fluoroadamantane moiety within the binding pocket and the specific interactions formed by the fluorine atom and the amine group, guiding further structure-activity relationship (SAR) studies.

In Vitro Pharmacological Evaluation Assays

A suite of in vitro assays is essential for characterizing the pharmacological profile of a compound like this compound. These assays provide quantitative data on receptor affinity, enzyme inhibition, and functional cellular activity.

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays use a radiolabeled ligand that is known to bind to the target receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

Studies on various adamantane amine derivatives have demonstrated their significant affinity for a range of receptors. For example, in vitro radioligand binding assays have shown that certain adamantane derivatives exhibit high affinity for serotonin (B10506) receptors. nih.gov The binding affinity of a series of adamantane derivatives for sigma receptors has also been characterized, with some compounds showing nanomolar affinity. nih.gov

A hypothetical radioligand binding assay for this compound could be performed using membranes from cells expressing the target receptor and a suitable radioligand. The results would provide a quantitative measure of the compound's affinity for the receptor, which is a critical parameter for understanding its potential biological activity.

Table 1: Representative Binding Affinities of Adamantane Derivatives for Various Receptors

Compound/DerivativeReceptor TargetBinding Affinity (Ki)
Adamantane Derivative 1Serotonin 5-HT1A Receptor0.18 nM nih.gov
Adamantane Derivative 2Serotonin 5-HT2 Receptor9.2 nM nih.gov
Adamantane Derivative 3Sigma-1 Receptor7.2 nM nih.gov
AgmatineNMDA Receptor (polyamine site)14.8 µM nih.gov

This table presents data for various adamantane derivatives to illustrate the application of radioligand binding assays and is not specific to this compound.

Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Adamantane derivatives have been investigated as inhibitors of various enzymes. For example, some adamantane-based compounds have been shown to inhibit α-glucosidase. researchgate.net The IC50 value is a key parameter derived from these assays and is crucial for comparing the potency of different inhibitors. nih.gov The apparent inhibition constant (Ki) can also be calculated from the IC50 value, providing further insight into the mechanism of inhibition. nih.gov

To evaluate this compound as a potential enzyme inhibitor, an in vitro assay would be conducted using the purified target enzyme and a substrate that produces a measurable signal (e.g., colorimetric or fluorescent). The reaction would be run in the presence of varying concentrations of the compound, and the IC50 value would be determined from the resulting dose-response curve.

Table 2: Representative Enzyme Inhibition Data for Adamantane Derivatives

Compound/DerivativeEnzyme TargetIC50 Value
Adamantane Derivative 4α-glucosidase27.4 µM researchgate.net
Adamantane Derivative 5Tyrosinase3.05 µM nih.gov
Adamantane-linked IsothioureaAnti-proliferative (Cancer Cell Line)<30 µM acs.org

This table presents data for various adamantane derivatives to illustrate the application of enzyme activity inhibition assays and is not specific to this compound.

Cell-based reporter assays are used to measure the functional consequences of a compound's interaction with a cellular target, such as a receptor or a signaling pathway. These assays typically use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter that is responsive to the activation or inhibition of the target pathway.

While specific cell-based reporter assay data for this compound is not available, this methodology is widely used to assess the functional activity of small molecules. For example, a reporter assay could be designed to measure the activation or inhibition of a G-protein coupled receptor (GPCR) or a nuclear receptor by this compound. The change in the reporter signal in response to the compound would provide a measure of its functional efficacy (as an agonist or antagonist).

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" that modulate the activity of a biological target. These libraries can include diversity collections, natural products, and FDA-approved drugs. upenn.edu HTS assays are typically miniaturized and automated to enable the screening of thousands or even millions of compounds in a short period.

Adamantane-containing fragments are often included in screening libraries due to their favorable drug-like properties. A high-throughput screen to identify modulators of a specific target could include a library of adamantane derivatives. Hits from the primary screen are then subjected to further validation and characterization using the assays described above. Computational tools are also employed to filter out potential false positives, known as pan-assay interference compounds (PAINS). nih.gov While specific HTS campaigns that have identified this compound as a hit are not publicly documented, the principles of HTS would be directly applicable to its discovery and characterization.

Preclinical Research Avenues and Pharmacological Potential

Mechanistic Investigations of Antiviral Activity

The first significant therapeutic application of an adamantane (B196018) derivative was the antiviral agent amantadine (B194251), approved for influenza A prophylaxis in 1966. nih.govwikipedia.org This discovery paved the way for extensive research into the antiviral mechanisms of this class of compounds.

The primary antiviral mechanism of aminoadamantane derivatives against the influenza A virus is the inhibition of the M2 protein. nih.govmdpi.com The M2 protein is a type III integral membrane protein that forms a proton-selective ion channel essential for the viral replication cycle. mdpi.comnih.gov

During infection, the virus is taken into the host cell via an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virion. This acidification is a crucial step that facilitates the uncoating of the virus, releasing its genetic material into the host cell's cytoplasm. nih.gov

Adamantane derivatives like amantadine and rimantadine (B1662185) function by blocking this M2 proton channel. nih.govdrugbank.com They bind to the pore of the channel, physically obstructing the passage of protons. nih.gov This inhibition prevents the acidification of the viral interior, thereby halting the uncoating process and effectively neutralizing the virus's ability to replicate. nih.gov The M2 protein is highly conserved across various strains of influenza A, making it an attractive target for antiviral drug development. nih.govdrugbank.com

Adamantane Derivative ClassViral TargetMechanism of ActionVirus
AminoadamantanesM2 Ion ChannelBlocks proton influx, inhibiting viral uncoatingInfluenza A Virus

While the most well-defined antiviral action of adamantanes is against influenza A, research continues to explore their potential against a wider range of viruses. The lipophilic nature of the adamantane cage allows it to interact with various biological membranes and proteins, suggesting that derivatives could be designed to interfere with the life cycles of other viruses. ontosight.ai Strategies for developing broad-spectrum antiviral agents often focus on targeting either conserved viral components or host cellular machinery that viruses exploit for replication. nih.gov For instance, some broad-spectrum agents work by inhibiting viral RNA polymerases or disrupting the biosynthesis of pyrimidines within the host cell. nih.gov Other research has explored agents that interfere with viral attachment, fusion, or budding. nih.gov While specific broad-spectrum activity for 5-Fluoroadamantan-2-amine (B8689017) hydrochloride is not extensively documented, the development of adamantane conjugates and hybrids is an active area of research aimed at expanding their antiviral utility beyond influenza.

Neuropharmacological Research of Adamantane Derivatives

The ability of adamantane derivatives to cross the blood-brain barrier has made them promising candidates for treating central nervous system (CNS) disorders. nih.gov Their rigid structure can be functionalized to interact with various neurotransmitter systems. ontosight.ai

A significant area of neuropharmacological research for adamantane derivatives involves their interaction with dopaminergic pathways. ontosight.ai These pathways are crucial for regulating movement, motivation, and reward. ontosight.ai The serendipitous discovery of amantadine's antiparkinsonian effects in 1969 highlighted the potential of this chemical class to modulate dopamine (B1211576) signaling. wikipedia.orgwikipedia.org

Preclinical research has shown that certain adamantane derivatives can increase dopamine levels in the brain. wikipedia.orgwikipedia.org The mechanisms are complex and can involve enhancing dopamine release and potentially inhibiting its reuptake. Studies on derivatives like amantadine and bromantane (B128648) have shown that they can produce central stimulant-like effects dependent on the dopaminergic system. wikipedia.org Research has focused on developing derivatives that can selectively target specific dopamine receptor subtypes to improve therapeutic efficacy in conditions like Parkinson's disease, where dopaminergic neurotransmission is impaired. ontosight.ai For instance, amantadine has been found to increase the expression of aromatic amino acid decarboxylase, the enzyme responsible for synthesizing dopamine from L-DOPA. wikipedia.org

Adamantane DerivativeProposed Dopaminergic MechanismPotential Application Area
AmantadineIncreases dopamine release, enhances AADC expressionParkinson's Disease wikipedia.orgwikipedia.org
BromantaneEnhances dopaminergic system activityNeurasthenia wikipedia.org
HemantaneModulates dopaminergic system activityAlleviation of morphine-induced hyperlocomotion researchgate.net

Another key focus of neuropharmacological research is the interaction of adamantane derivatives with the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a glutamate-gated ion channel that plays a fundamental role in synaptic plasticity, learning, and memory. ucl.ac.uk However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. unemed.com

Memantine (B1676192), an aminoadamantane derivative, is a well-studied, non-competitive NMDA receptor antagonist. nih.govwikipedia.org It acts as an open-channel blocker, preferentially binding within the channel when it is open and thereby preventing excessive influx of calcium ions that can trigger cell death pathways. nih.gov This moderate-affinity, voltage-dependent antagonism is thought to be key to its therapeutic profile. nih.gov

Beyond direct antagonism, research has expanded into allosteric modulation, where compounds bind to a site on the receptor distinct from the agonist binding site to either inhibit or enhance receptor function. nih.gov The development of subtype-selective NMDA receptor modulators is a significant goal, as it could lead to therapeutics with fewer side effects. unemed.com Preclinical studies have examined novel adamantane derivatives for their ability to block NMDA-activated channels, with some compounds showing potent anticonvulsant effects in animal models. nih.gov

Building on their effects on dopaminergic and glutamatergic systems, adamantane derivatives are extensively studied in preclinical models of neurodegenerative diseases. nih.gov Their established ability to penetrate the blood-brain barrier and favorable lipophilicity make them suitable scaffolds for developing treatments. nih.govuwaterloo.ca

In preclinical models of Alzheimer's disease, research has focused on developing adamantane derivatives that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. uwaterloo.ca A study involving a library of novel aminoadamantane derivatives identified compounds that showed potent Aβ aggregation inhibition properties in vitro. uwaterloo.ca In a rat model of dementia, myrtenal–adamantane conjugates were shown to restore memory and exhibit significant acetylcholinesterase-inhibitory activity. nih.gov

For Parkinson's disease models, research has provided direct evidence of amantadine's ability to protect dopamine cells from neurotoxins. nih.gov Studies using in vitro neuron-glia cultures have shown that amantadine's neuroprotective effects are mediated by its ability to reduce the activation of microglia (the brain's immune cells) and induce the expression of beneficial growth factors like GDNF in astroglia. nih.gov

Derivative/Conjugate ClassDisease ModelPreclinical Finding
Aminoadamantane derivativesAlzheimer's Disease (in vitro)Inhibition of Amyloid-beta (Aβ40) peptide aggregation. uwaterloo.ca
Myrtenal–adamantane conjugatesDementia (rat model)Restored memory, inhibited acetylcholinesterase. nih.gov
AmantadineParkinson's Disease (in vitro)Protected dopamine neurons by reducing microglial activation and inducing GDNF in astroglia. nih.gov

Anti-Mycobacterial Drug Candidate Research: Focus on MmpL3 Inhibition

The rise of drug-resistant mycobacterial infections necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter responsible for exporting mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.

While direct studies on 5-Fluoroadamantan-2-amine hydrochloride's effect on MmpL3 are not extensively documented in publicly available research, the broader class of adamantane-containing compounds has shown potential as MmpL3 inhibitors. For instance, certain adamantyl ureas have been identified as inhibitors of MmpL3's transport activity. The proposed mechanism for some of these inhibitors is not direct binding to the transporter but rather the dissipation of the transmembrane electrochemical proton gradient, which is essential for the transporter's function.

The exploration of adamantane derivatives in anti-mycobacterial research is an active field. For example, some indole-2-carboxamides incorporating an adamantane moiety have been investigated as potent inhibitors of MmpL3. This suggests that the adamantane scaffold can be a valuable component in the design of new anti-mycobacterial agents. Further research is required to specifically determine if this compound exhibits similar MmpL3-inhibiting activity and to what extent it can impede the growth of Mycobacterium tuberculosis and other pathogenic mycobacteria.

Emerging Pharmacological Applications in Diverse Disease Models

Beyond its potential role in combating mycobacterial infections, the unique structure of this compound has prompted preliminary investigations into its utility in other disease contexts, including oncology and inflammatory disorders.

Antitumor/Cytotoxic Activities

The adamantane core is a feature of interest in the development of new anticancer agents due to its rigid, lipophilic nature which can enhance drug-target interactions and improve pharmacokinetic properties. A variety of adamantane derivatives have been synthesized and evaluated for their antiproliferative effects against numerous human cancer cell lines.

Table 1: Examples of Adamantane Derivatives with Antitumor Activity

Compound ClassCancer Cell Lines TestedObserved Effect
Adamantyl-substituted IndolesVariousAntiproliferative activity
Adamantane-containing ThioureasVariousCytotoxicity
Bicyclic Adamantane DerivativesVariousGrowth inhibition

This table is for illustrative purposes based on the activities of the broader class of adamantane derivatives and does not represent data for this compound.

Anti-inflammatory Pathways

Chronic inflammation is a key component of numerous diseases, and the search for novel anti-inflammatory agents is a priority in drug discovery. Some adamantane derivatives have been investigated for their potential to modulate inflammatory responses. For instance, amantadine, a well-known aminoadamantane derivative, has been reported to possess anti-inflammatory properties in certain contexts.

The mechanisms underlying the potential anti-inflammatory effects of adamantane-containing compounds are not fully elucidated but may involve the modulation of inflammatory signaling pathways. As with its other potential applications, there is currently a lack of specific research on the effects of this compound on anti-inflammatory pathways. Future preclinical studies would need to assess its impact on key inflammatory mediators, such as cytokines and enzymes like cyclooxygenases, to determine if it holds promise as a novel anti-inflammatory agent.

Future Research Trajectories and Innovations

Rational Design of Next-Generation Fluorinated Adamantane-Based Compounds

The principles of rational drug design are central to unlocking the full therapeutic potential of the fluoroadamantane scaffold. By leveraging computational models and a deep understanding of structure-activity relationships, researchers can systematically modify and optimize compounds like 5-Fluoroadamantan-2-amine (B8689017) hydrochloride for improved biological activity.

Chronic and complex diseases, such as neurodegenerative disorders, often involve multiple pathological pathways. jocpr.com The multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can interact with multiple targets, is a promising strategy for developing more effective treatments. jocpr.comnih.gov The adamantane (B196018) scaffold is a common pharmacophore in drug design for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net

For fluorinated adamantane derivatives, multi-target design could involve creating hybrid compounds that address various aspects of a disease. For instance, in Alzheimer's disease, a molecule could be engineered to simultaneously inhibit acetylcholinesterase (AChE), modulate NMDA receptors, and reduce oxidative stress. nih.govmdpi.com The adamantane cage provides a versatile scaffold for incorporating different pharmacophores, while the fluorine atom can enhance properties like metabolic stability and binding affinity. researchgate.net Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how modifications to the 5-Fluoroadamantan-2-amine hydrochloride structure would affect its interactions with multiple targets. youtube.com

Table 1: Potential Multi-Target Strategies for Fluorinated Adamantane Derivatives

Disease TargetPotential Interacting MoietiesRationale
Alzheimer's DiseaseCholinesterase Inhibitors, NMDA Receptor ModulatorsCombines symptomatic relief with disease modification.
Parkinson's DiseaseDopamine (B1211576) Agonists, MAO-B InhibitorsAddresses both motor symptoms and neuroprotection.
Viral InfectionsIon Channel Blockers, Neuraminidase InhibitorsProvides a dual mechanism of action against viruses like influenza. nih.govplos.org

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. nih.govijddd.com These fragments can then be grown, linked, or merged to develop more potent molecules. nih.gov The rigid adamantane cage of this compound makes it an excellent starting point for FBDD.

The fluoroadamantane moiety can be considered a "high-quality" fragment due to its three-dimensional structure and favorable physicochemical properties. nih.gov Screening libraries of such fragments against various targets could identify novel binding interactions. nih.gov Once a fluoroadamantane fragment is identified as a hit, its growth can be guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. youtube.comyoutube.com The fluorine atom can serve as a probe to map out interactions within the binding pocket and guide the addition of other functional groups to enhance potency and selectivity. dtu.dk

Table 2: Key Steps in Fragment-Based Design with a Fluoroadamantane Scaffold

StepDescriptionKey Techniques
Fragment Screening Identifying low-affinity binding of fluoroadamantane fragments to the target.NMR Spectroscopy, X-ray Crystallography, Surface Plasmon Resonance
Hit Validation Confirming the binding and characterizing the interaction.Isothermal Titration Calorimetry, NMR
Fragment Growing Systematically adding functional groups to the fragment to improve affinity. nih.govStructure-Based Design, Synthetic Chemistry
Fragment Linking Connecting two or more fragments that bind to adjacent sites.Computational Modeling, Organic Synthesis

Application of Omics Technologies in Mechanistic Elucidation

The comprehensive analysis of biological molecules through omics technologies (proteomics, metabolomics, genomics) offers an unbiased approach to understanding the mechanism of action of drug candidates like this compound. These technologies can help in identifying molecular targets, elucidating pathways, and understanding resistance mechanisms. researchgate.net

Chemical proteomics is a powerful tool for identifying the direct protein targets of a small molecule within a complex biological system. nih.govnih.gov For this compound, an affinity-based probe could be synthesized by attaching a linker and a reactive group to the adamantane scaffold. This probe could then be used to "fish" for its binding partners in cell lysates, which can be subsequently identified by mass spectrometry. researchgate.net Quantitative proteomics approaches can further help in distinguishing specific targets from non-specific binders. researchgate.net

Metabolomics, the study of small molecule metabolites, can provide a functional readout of the cellular response to a drug. nih.gov By comparing the metabolic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. researchgate.net This can provide valuable clues about its mechanism of action and potential off-target effects. For instance, studies on amantadine (B194251) and rimantadine (B1662185) have used metabolic profiling to understand their impact on cellular metabolism. nih.govresearchgate.net Similar approaches could be applied to their fluorinated analogs to reveal unique mechanistic insights. nih.gov

The development of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Genomic analysis is crucial for understanding the genetic basis of resistance. nih.gov In the context of antiviral adamantanes like amantadine, resistance is well-characterized and often arises from specific mutations in the viral M2 protein. nih.gov

For novel compounds like this compound, genomic approaches will be essential to anticipate and overcome potential resistance. This involves sequencing the genomes of pathogens or cancer cells that have been exposed to the drug to identify mutations that confer resistance. nih.govresearchgate.net These genetic markers of resistance can then be used to monitor the emergence of resistant strains in clinical settings and to guide the development of second-generation drugs that can overcome this resistance. nih.govpsu.edu Whole-genome sequencing can provide a comprehensive view of the genetic changes associated with resistance, including point mutations, insertions, deletions, and gene amplifications. nih.gov

Innovations in Fluorinated Adamantane Scaffold Synthesis

The development of novel and efficient synthetic methods is critical for the exploration and optimization of fluorinated adamantane derivatives. Recent innovations in synthetic chemistry are enabling more precise and versatile ways to introduce fluorine into the adamantane cage and to functionalize it further.

Advances in selective fluorination techniques are particularly important. While direct fluorination can be challenging to control, new reagents and catalytic methods are offering improved selectivity. researchgate.net For example, electrochemical fluorination has been shown to selectively introduce fluorine atoms at the tertiary carbons of the adamantane skeleton by carefully controlling the oxidation potential. nih.gov This allows for the synthesis of mono-, di-, tri-, and tetrafluoroadamantanes with high precision.

Furthermore, innovative methods for the functionalization of the adamantane core are expanding the chemical space that can be explored. researchgate.net This includes the development of new cross-coupling reactions and C-H activation strategies that allow for the introduction of a wide range of substituents onto the adamantane scaffold. The synthesis of various 2-aminoadamantane (B82074) derivatives has been explored for potential antimicrobial applications, providing a foundation for the synthesis of more complex fluorinated analogs. nih.govmdpi.com These advanced synthetic tools will be instrumental in creating diverse libraries of fluorinated adamantane-based compounds for drug discovery campaigns.

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways affected by NMDA receptor modulation .
  • CRISPR Knockout : Generate 5-HT2A receptor knockout cell lines to isolate the compound’s effects on other targets .

Data Management and Reproducibility

  • Data Integrity : Use chemical software (e.g., ChemAxon) for electronic lab notebooks (ELNs) to track raw data, protocols, and revisions. Implement version control and encryption for secure storage .
  • Reproducibility : Publish full experimental details (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials. Share code for statistical analyses on platforms like GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.